N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by a hybrid structure combining a 3-chloro-4-fluorobenzenesulfonamide moiety with a [2,3'-bithiophen]-5-yl group linked via a hydroxyethyl chain. The chloro and fluoro substituents on the benzene ring enhance lipophilicity and may influence binding affinity to biological targets, such as kinases or carbonic anhydrases .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S3/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(24-16)10-5-6-23-9-10/h1-7,9,14,19-20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRJHIQCVQSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
The compound’s benzenesulfonamide core shares similarities with other derivatives in the Biopharmacule Speciality Chemicals catalog (). For example:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | Chloroacetyl, methanesulfonamide | 263.72 | Electrophilic chloroacetyl group |
| N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]... | 3-Cl, 4-F, quinoline backbone | ~550 (estimated) | Kinase inhibition potential |
| Target Compound | 3-Cl, 4-F, bithiophene, hydroxyethyl | ~450 (estimated) | Enhanced π-conjugation, dual hydrophilicity |
The target compound distinguishes itself through its bithiophene-hydroxyl ethyl linker, which may improve membrane permeability compared to simpler sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. The bithiophene moiety also introduces redox activity, a feature absent in the methanesulfonamide derivatives listed .
Pharmacological Profile vs. Benzimidazole Derivatives
highlights benzimidazole-based compounds (VK-501 to VK-510) with pyridinyl and carboxamide groups. Key differences include:
- Electronic Properties : The bithiophene system in the target compound enables stronger π-π stacking interactions compared to the pyridinyl groups in VK-501–VK-510 .
- Solubility : The hydroxyethyl chain in the target compound likely enhances aqueous solubility relative to the lipophilic carboxamide derivatives in VK-501–VK-510 .
Reactivity and Stability
The 3-chloro-4-fluorobenzenesulfonamide group in the target compound is less electrophilic than the chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, reducing susceptibility to nucleophilic attack.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a bithiophene moiety with a sulfonamide group, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 381.9 g/mol. Its structure includes a bithiophene unit that enhances its electronic properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClFNO2S |
| Molecular Weight | 381.9 g/mol |
| Boiling Point | Predicted: 624.2 °C |
| Density | 1.454 g/cm³ |
| pKa | 9.72 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, while the bithiophene moiety can engage in π-π stacking interactions with nucleic acids and proteins. This dual functionality may contribute to its potential as an anticancer or anti-inflammatory agent.
Anticancer Properties
Research indicates that compounds with bithiophene structures exhibit significant anticancer properties through multiple mechanisms, including:
- Inhibition of cell proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Cell cycle arrest : Bithiophene derivatives have been reported to cause G1 phase arrest in cancer cell lines, thereby inhibiting their growth.
Antimicrobial Activity
Sulfonamide compounds are traditionally recognized for their antibacterial properties. The incorporation of the bithiophene unit may enhance the antimicrobial efficacy through:
- Inhibition of bacterial folate synthesis : By mimicking para-aminobenzoic acid (PABA), these compounds can competitively inhibit dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis.
Structure-Activity Relationship (SAR)
The design and synthesis of analogs of this compound have provided insights into the SAR:
- Substitution Patterns : Variations in the halogen substituents (e.g., chloro vs. fluoro) on the aromatic ring significantly affect biological activity.
- Bithiophene Modifications : Altering the position or nature of substituents on the bithiophene can modulate the compound's lipophilicity and cellular uptake.
Case Studies
Several studies have explored the biological activities of related compounds:
- In Vitro Studies : A study demonstrated that a structurally similar bithiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
- In Vivo Efficacy : Animal models treated with sulfonamide derivatives showed significant tumor reduction compared to control groups, indicating potential for therapeutic use in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling a functionalized bithiophene moiety with a sulfonamide precursor. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an ethanolamine derivative under basic conditions (e.g., pyridine or triethylamine) .
- Thiophene Functionalization : Introducing the [2,3'-bithiophen]-5-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Critical Parameters : Reaction temperature, stoichiometry of reagents, and catalyst purity significantly affect yield. Impurities in the bithiophene starting material can lead to side reactions, reducing overall efficiency .
Q. How is this compound characterized using spectroscopic methods, and what are the key spectral markers?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of sulfonamide), δ 6.5–7.0 ppm (bithiophene protons), and δ 3.5–4.0 ppm (hydroxyethyl group) .
- ¹³C NMR : Signals for sulfonyl sulfur-linked carbons (~125–130 ppm) and thiophene carbons (~110–140 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z ~450–460) .
- Fluorescence Spectroscopy : Emission maxima in the 400–450 nm range, influenced by the conjugated bithiophene system .
Q. What are the preliminary biological activities associated with this sulfonamide derivative?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Test against carbonic anhydrase or tyrosine kinases due to sulfonamide's known role in such inhibition .
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield or impurities in the final product?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen parameters (e.g., solvent polarity, catalyst loading). For example, using acetonitrile instead of THF improves coupling efficiency .
- Purification Strategies : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride .
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .
Q. What strategies can resolve contradictions in fluorescence intensity data across different studies?
- Methodological Answer :
- Standardized Solvent Systems : Ensure consistent use of degassed solvents (e.g., DMF or DMSO) to avoid quenching artifacts .
- Control for Concentration Effects : Normalize fluorescence data to molar absorptivity (ε) to account for batch-to-batch concentration variations .
- Meta-Analysis : Cross-reference spectral data with computational predictions (TD-DFT) to identify discrepancies arising from excited-state interactions .
Q. How can computational methods predict the biological activity of this compound against specific targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide binding to zinc ions in active sites .
- QSAR Modeling : Train models on sulfonamide datasets to correlate substituent effects (e.g., chloro vs. fluoro groups) with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, guiding prioritization of in vitro assays .
Q. What advanced separation techniques are effective for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile:water = 70:30) to separate sulfonamide derivatives .
- Membrane Technologies : Employ nanofiltration membranes (MWCO ~500 Da) to concentrate the product while removing smaller impurities .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) using Crystal16® to identify conditions for high-purity single crystals .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3,4'-bithiophene) or sulfonamide groups (e.g., methyl vs. trifluoromethyl) .
- Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to map substituent effects on activity .
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
